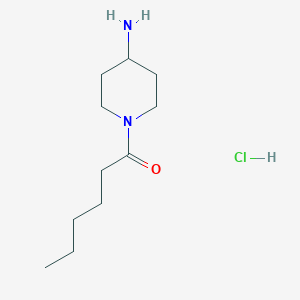
(3-Ethoxy-4-methoxybenzyl)methylamine hydrochloride
Descripción general
Descripción
“(3-Ethoxy-4-methoxybenzyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1158287-40-1 . It has a molecular weight of 231.72 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C11 H17 N O2 . Cl H . The Inchi Code for this compound is 1S/C11H17NO2.ClH/c1-4-14-11-7-9 (8-12-2)5-6-10 (11)13-3;/h5-7,12H,4,8H2,1-3H3;1H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stable under normal temperatures and pressures. It should be stored at room temperature .Aplicaciones Científicas De Investigación
Environmental Effects of Sunscreen Ingredients
Studies have raised concerns about the environmental impacts of certain organic UV filters found in sunscreens, such as oxybenzone and octinoxate, which are not easily removed by common wastewater treatment techniques and have been implicated in coral reef bleaching. These findings highlight the importance of researching and developing environmentally safe sunscreen ingredients (Schneider & Lim, 2019).
Antioxidant Activity Analysis Methods
Research on antioxidants, crucial for various applications including food engineering, medicine, and pharmacy, has led to the development of various assays for determining antioxidant activity. These methods are essential for analyzing compounds that can mitigate oxidative stress, potentially offering insights into studying new chemicals with antioxidant properties (Munteanu & Apetrei, 2021).
Decolorization and Detoxification of Water Pollutants
Enzymatic approaches have been explored for the decolorization and degradation of dyes in wastewater, presenting an alternative to conventional treatments. This research area underscores the potential for using specific enzymes to treat pollutants, suggesting the importance of chemical and enzymatic studies for environmental remediation (Husain, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-14-11-7-9(8-12-2)5-6-10(11)13-3;/h5-7,12H,4,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLHEASBGYTPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)


![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3085666.png)

amine hydrochloride](/img/structure/B3085674.png)
![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085678.png)



![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B3085723.png)
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)
